Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-
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Overview
Description
Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2E)-: This isomer differs in the configuration around the double bond.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
The uniqueness of Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical reactivity and the possibility of targeting specific biological pathways.
This detailed article provides a comprehensive overview of Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H26ClNO2S |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-(3-butyl-4-tert-butyl-1,3-thiazol-2-ylidene)-1-(5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C20H26ClNO2S/c1-6-7-10-22-18(20(2,3)4)13-25-19(22)12-16(23)15-11-14(21)8-9-17(15)24-5/h8-9,11-13H,6-7,10H2,1-5H3 |
InChI Key |
QDSLTCQSFJNIJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CSC1=CC(=O)C2=C(C=CC(=C2)Cl)OC)C(C)(C)C |
Origin of Product |
United States |
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